5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
Overview
Description
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, as well as a phenyl ring substituted with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and phenyl intermediates. The bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The phenyl ring is functionalized with a pyrrolidinone group through a condensation reaction involving pyrrolidinone and an appropriate phenyl derivative. The final step involves coupling the brominated pyridine with the functionalized phenyl ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient reaction control and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone moiety can be oxidized to form corresponding lactams.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH4) can be employed.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions, potentially inhibiting or modulating their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
5-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide lies in its specific substitution pattern and the presence of both bromine and pyrrolidinone moieties, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-12-8-11(9-18-10-12)16(22)19-13-3-5-14(6-4-13)20-7-1-2-15(20)21/h3-6,8-10H,1-2,7H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHUJEXFSHHCDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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